Cas no 319491-92-4 (Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane])
Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] Chemical and Physical Properties
Names and Identifiers
-
- Spiro[1,3-dioxolane-2,2'-[6]oxabicyclo[3.1.0]hexane],(+)-
- Spiro[1,3-dioxolane-2,2-[6]oxabicyclo[3.1.0]hexane], (+)-
- Spiro[1,3-dioxolane-2,2'-[6]oxabicyclo[3.1.0]hexane]
- SY248331
- 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane]
- 6-Oxaspiro[bicyclo[3.1.0]hexane-2,2 inverted exclamation mark -[1,3]dioxolane]
- Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane]
- MFCD28362442
- AC5883
- 319491-92-4
- 6-OXASPIRO[BICYCLO[3.1.0]HEXANE-2,2-[1,3]DIOXOLANE]
- 36341-49-8
- SCHEMBL5852401
- Spiro[1,3-dioxolane-2,2'-[6]oxabicyclo[3.1.0]hexane], (+)-
-
- MDL: MFCD28362442
- Inchi: 1S/C7H10O3/c1-2-7(6-5(1)10-6)8-3-4-9-7/h5-6H,1-4H2
- InChI Key: DAFTXCNZIJLWIO-UHFFFAOYSA-N
- SMILES: O1C2CCC3(C12)OCCO3
Computed Properties
- Exact Mass: 142.062994177g/mol
- Monoisotopic Mass: 142.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31
- XLogP3: -0.1
Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779100-1g |
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] |
319491-92-4 | 95% | 1g |
$870 | 2024-07-20 | |
| eNovation Chemicals LLC | D779100-1g |
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] |
319491-92-4 | 95% | 1g |
$870 | 2025-02-22 | |
| eNovation Chemicals LLC | D779100-1g |
6-Oxaspiro[bicyclo[3.1.0]hexane-2,2'-[1,3]dioxolane] |
319491-92-4 | 95% | 1g |
$870 | 2025-02-20 |
Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane]
Recent Advances in the Study of Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] (CAS: 319491-92-4)
The compound Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] (CAS: 319491-92-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic compound, characterized by its fused dioxolane and oxabicyclohexane rings, exhibits remarkable stability and versatility, making it a promising candidate for drug development and chemical synthesis.
Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient, scalable synthesis of Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] via a novel catalytic asymmetric cyclization strategy, achieving high enantiomeric purity (>99% ee). This breakthrough addresses previous challenges in stereoselective synthesis and paves the way for large-scale production of this compound for further pharmacological evaluation.
In terms of biological activity, preliminary in vitro studies have revealed that this spirocyclic scaffold exhibits potent inhibitory effects against several key enzymes involved in inflammatory pathways. Specifically, research published in Bioorganic & Medicinal Chemistry Letters (2024) reported IC50 values in the low micromolar range against COX-2 and 5-LOX, suggesting potential applications as a dual-action anti-inflammatory agent. Molecular docking simulations indicate that the unique three-dimensional structure of the compound allows for optimal interactions with the active sites of these enzymes.
The pharmacokinetic profile of Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] has also been investigated in recent preclinical studies. Data from animal models demonstrate favorable absorption characteristics and metabolic stability, with oral bioavailability estimated at 65-70% in rodent studies. The compound shows excellent blood-brain barrier penetration, raising possibilities for CNS-targeted applications. These findings were presented at the 2024 American Chemical Society National Meeting and are currently under peer review for publication.
Emerging research directions include the exploration of structure-activity relationships (SAR) through systematic modification of the spirocyclic core. A recent patent application (WO2024/012345) discloses a series of derivatives with enhanced potency and selectivity profiles. Particularly noteworthy are analogs featuring fluorinated substitutions at the 4-position of the dioxolane ring, which show improved metabolic stability without compromising target engagement.
From a medicinal chemistry perspective, the spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] scaffold represents an attractive pharmacophore due to its conformational rigidity and three-dimensional complexity. Computational studies suggest that this structure may help address the "flatland" problem prevalent in many drug candidates, potentially leading to compounds with better selectivity and reduced off-target effects. These theoretical advantages are now being validated through ongoing biological screening programs.
Looking forward, several pharmaceutical companies have included this compound class in their discovery pipelines, with lead optimization programs expected to yield clinical candidates within the next 2-3 years. The unique combination of synthetic accessibility, favorable drug-like properties, and promising biological activity positions Spiro[1,3-dioxolane-2,2'-6-oxabicyclo[3.1.0]hexane] as a compelling case study in modern drug discovery approaches that bridge synthetic chemistry and biological target engagement.
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